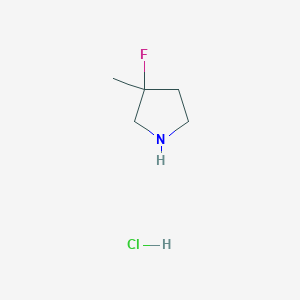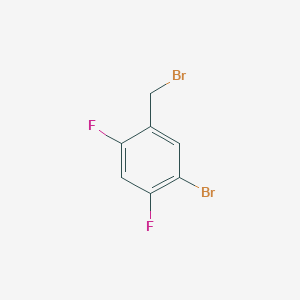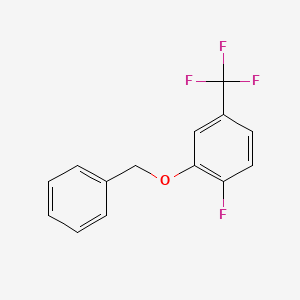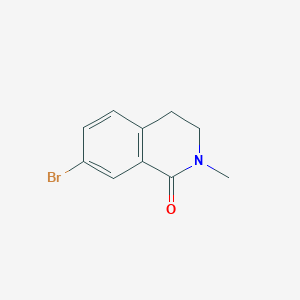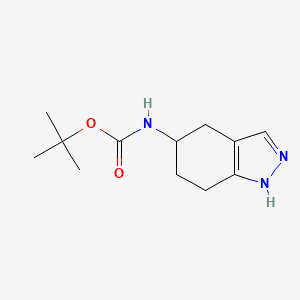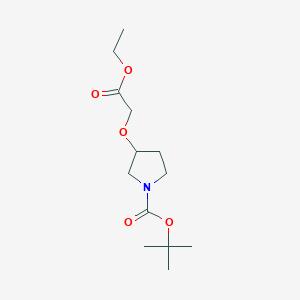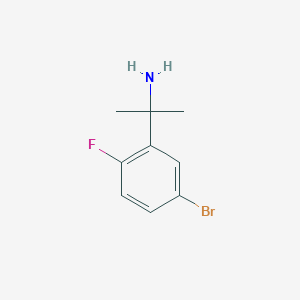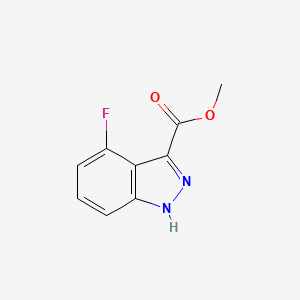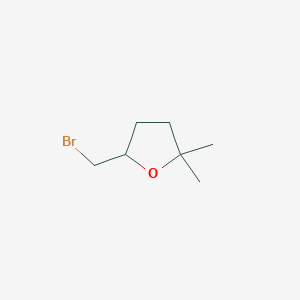
5-(Bromomethyl)-2,2-dimethyloxolane
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information about its discovery or synthesis.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties (IR, UV-Vis, NMR, etc.).Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems : Compounds similar to 5-(Bromomethyl)-2,2-dimethyloxolane, such as bromomethylated derivatives, are utilized in the synthesis of heterocyclic systems. For example, bromomethylated compounds serve as precursors in the formation of complex molecules, including pyrazoles and other heterocyclic structures, which are fundamental in the development of pharmaceuticals and materials science (Bogolyubov et al., 2004).
Advanced Material Development : Bromomethyl groups are pivotal in the creation of advanced materials, such as emission-tuned nanoparticles derived from polyfluorene building blocks. These materials, which incorporate bromo-functionalized intermediates, show significant potential in optoelectronic applications due to their bright fluorescence emission. This demonstrates the role of bromomethyl derivatives in enhancing material properties for technological applications (Fischer et al., 2013).
Porphyrin Synthesis : Bromination techniques, including those involving bromomethyl groups, are crucial in the synthesis of porphyrins, which are essential components in various biological and synthetic compounds. The methodology for brominating dipyrromethenes, for instance, is key to producing porphyrins used in medicinal chemistry and material science (Paine et al., 1988).
Organic Synthesis Methodologies : The use of bromomethyl groups in organic synthesis is exemplified by their role in the practical synthesis of complex organic molecules, such as naphthalene derivatives. These compounds have applications ranging from pharmaceuticals to agrochemicals, showcasing the versatility of bromomethylated intermediates in facilitating diverse chemical transformations (Xu & He, 2010).
Biomass Conversion and Polymer Development : Research into the conversion of plant biomass into valuable chemicals often involves intermediates that could be structurally related to 5-(Bromomethyl)-2,2-dimethyloxolane. Such compounds play a role in generating furan derivatives, which are key to producing sustainable polymers and other materials, highlighting the environmental applications of bromomethyl derivatives (Chernyshev et al., 2017).
Safety And Hazards
This includes information about the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes appropriate safety precautions for handling and storage.
Orientations Futures
This involves a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
For a specific compound, these analyses would be based on experimental data and research findings reported in scientific literature. If you have a different compound in mind or need information on a specific aspect of “5-(Bromomethyl)-2,2-dimethyloxolane”, please provide more details. I’m here to help!
Propriétés
IUPAC Name |
5-(bromomethyl)-2,2-dimethyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(2)4-3-6(5-8)9-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAZGHDCDWKRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2,2-dimethyloxolane | |
CAS RN |
123314-91-0 | |
| Record name | 5-(bromomethyl)-2,2-dimethyloxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



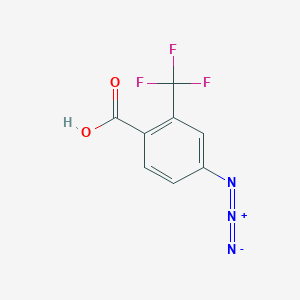
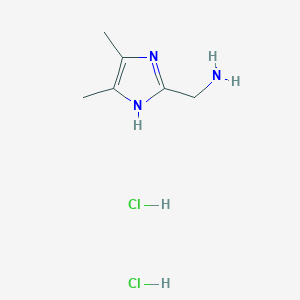
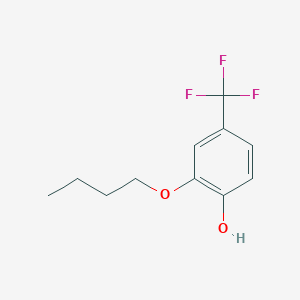
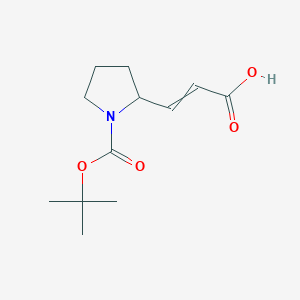
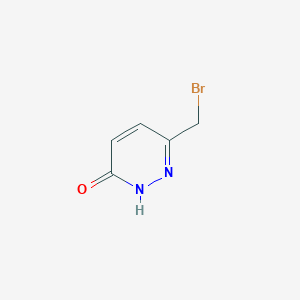
![{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B1532530.png)
